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Compound of Interest

Compound Name: (6-Phenoxypyridin-3-yl)methanol

Cat. No.: B010733 Get Quote

(6-Phenoxypyridin-3-yl)methanol has emerged as a valuable building block in medicinal

chemistry, primarily serving as a key intermediate in the synthesis of potent and selective

kinase inhibitors. Its unique structural features, combining a pyridine ring with a phenoxy group,

provide a versatile scaffold for developing therapeutic agents targeting a range of diseases,

most notably cancer. This document outlines the applications of (6-phenoxypyridin-3-
yl)methanol, detailing its role in the development of Anaplastic Lymphoma Kinase (ALK)

inhibitors and providing relevant experimental protocols and data.

Application in the Development of Anaplastic
Lymphoma Kinase (ALK) Inhibitors
(6-Phenoxypyridin-3-yl)methanol is a crucial precursor for the synthesis of a novel class of

diaminopyrimidine-based ALK inhibitors.[1] Aberrant ALK signaling, due to genetic alterations,

is a known driver in several cancers, including anaplastic large cell lymphoma (ALCL) and non-

small cell lung cancer (NSCLC).[2][3][4] Inhibiting this kinase has proven to be an effective

therapeutic strategy.[4][5]

The phenoxypyridine moiety of the molecule is particularly important for its interaction with the

kinase domain. It can be further functionalized to enhance binding affinity and selectivity. For

instance, derivatives of (6-phenoxypyridin-3-yl)methanol have been incorporated into

complex molecular architectures to create potent ALK inhibitors with demonstrated in vivo

antitumor activity.[1]
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Quantitative Data Summary
The following table summarizes the in vitro activity of a lead ALK inhibitor, Compound 15, which

utilizes a derivative of (6-phenoxypyridin-3-yl)methanol.

Compound
Target
Kinase

IC50 (nM) Cell Line
Cell-Based
Assay

IC50 (nM)

15 ALK 7 KARPAS-299

NPM-ALK

Autophospho

rylation

24

SU-DHL-1

NPM-ALK

Autophospho

rylation

33

Data sourced from ACS Med Chem Lett. 2010, 1 (9), pp 493–498[1]

Experimental Protocols
Synthesis of (6-Phenoxypyridin-3-yl)methanol
While specific literature on the direct synthesis of (6-phenoxypyridin-3-yl)methanol is not

readily available in the provided search results, a general synthetic route can be proposed

based on established methods for the synthesis of similar arylated pyridin-3-yl methanol

derivatives.[6]

Reaction Scheme:

A plausible synthetic route involves the reduction of a corresponding carboxylic acid or ester

derivative, which in turn can be prepared via a cross-coupling reaction.

Step 1: Suzuki Coupling to form Methyl 6-phenoxynicotinate

To a solution of methyl 6-chloronicotinate (1.0 eq) in a suitable solvent (e.g., dioxane or

toluene) is added phenol (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a

base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
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The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or

argon) at 80-100 °C for 12-24 hours.

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent

(e.g., ethyl acetate), and washed with water and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under

reduced pressure.

The crude product is purified by column chromatography on silica gel to afford methyl 6-

phenoxynicotinate.

Step 2: Reduction to (6-Phenoxypyridin-3-yl)methanol

Methyl 6-phenoxynicotinate (1.0 eq) is dissolved in an anhydrous solvent such as

tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

The solution is cooled to 0 °C, and a reducing agent such as lithium aluminum hydride

(LiAlH4, 1.5 eq) is added portion-wise.

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 2-4 hours.

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH,

and water.

The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g.,

ethyl acetate).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography to yield (6-phenoxypyridin-3-
yl)methanol.
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The following is a general protocol for assessing the inhibitory activity of compounds against

the ALK enzyme.

Reagents and Materials:

Recombinant ALK enzyme

ATP

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Test compounds (dissolved in DMSO)

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

A solution of the ALK enzyme is prepared in the assay buffer.

The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

In a 384-well plate, the ALK enzyme solution is added to each well containing the diluted

test compound.

The plate is incubated at room temperature for a specified period (e.g., 10-15 minutes).

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

The reaction is allowed to proceed at room temperature for a specified time (e.g., 60

minutes).

The reaction is stopped, and the amount of ADP produced is quantified using a detection

reagent according to the manufacturer's instructions.

The luminescence signal is measured using a plate reader.
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IC50 values are calculated by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: Activated ALK signaling pathway and point of inhibition.

Experimental Workflow
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Caption: Drug discovery workflow utilizing (6-Phenoxypyridin-3-yl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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